3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWHHQMKIBIPNH-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation Protocol
- Reagents : 3,4-Dihydroxybenzaldehyde, benzyl bromide, potassium carbonate, dimethylformamide (DMF).
- Procedure :
- Dissolve 3,4-dihydroxybenzaldehyde (1 eq) in anhydrous DMF.
- Add benzyl bromide (2.2 eq) and K₂CO₃ (3 eq).
- Heat at 80°C for 12–16 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
- Yield : 85–92%.
Wittig Reaction-Based Olefination
Wittig Reagent Preparation
Aldehyde-Olefination
- Reagents : 3,4-Bis(benzyloxy)benzaldehyde, Wittig reagent.
- Procedure :
- Intermediate : 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enal.
- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert the aldehyde to carboxylic acid.
- Yield : 68–75%.
Horner-Wadsworth-Emmons Reaction
Phosphonate Ester Synthesis
Olefination and Hydrolysis
Modified Perkin Reaction
Condensation with Propionic Anhydride
- Reagents : 3,4-Bis(benzyloxy)benzaldehyde, propionic anhydride, sodium propionate.
- Procedure :
- Yield : 60–65%.
Knoevenagel Condensation (Doebner Modification)
Methylmalonic Acid Condensation
- Reagents : 3,4-Bis(benzyloxy)benzaldehyde, methylmalonic acid, pyridine.
- Procedure :
- Yield : 70–78%.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Wittig Reaction | 68–75 | 6–8 hours | Moderate (E:Z = 3:1) | High |
| Horner-Wadsworth-Emmons | 72–80 | 6 hours | High (E > 95%) | Moderate |
| Perkin Reaction | 60–65 | 8 hours | Low | Low |
| Knoevenagel Condensation | 70–78 | 12 hours | High (E > 90%) | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the methylprop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.
Reduction: The double bond can be reduced to form 3-[3,4-Bis(benzyloxy)phenyl]-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds similar to 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid. Such compounds exhibit the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Case Study:
A study demonstrated that derivatives of this compound could effectively reduce oxidative stress markers in cellular models, indicating potential therapeutic benefits in conditions like neurodegenerative diseases and cancer .
1.2 Inhibition of Enzymatic Activity
The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and cholinesterase (ChE). The inhibition of these enzymes is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Data Table: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | MAO B | 1.4 | >71,400 |
| Related Compound | ChE | 49% Inhibition | N/A |
This table illustrates the high potency of the compound against MAO B, showcasing its potential as a selective therapeutic agent .
Material Science Applications
2.1 Polymer Chemistry
The unique structure of this compound makes it suitable for polymerization processes. It can serve as a monomer in the synthesis of advanced polymeric materials with tailored properties.
Case Study:
Research has shown that when polymerized, this compound contributes to materials with enhanced thermal stability and mechanical strength. Such properties are valuable in creating durable coatings and composites .
Synthesis and Structural Studies
Understanding the synthesis pathways and structural characteristics of this compound is essential for optimizing its applications.
Data Table: Synthesis Conditions
| Reaction Type | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Wittig Reaction | Methyltriphenylphosphonium bromide | 87% | Tetrahydrofuran (THF), Room Temperature |
This data highlights efficient synthesis methods that can be employed to produce the compound in significant yields .
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The benzyloxy groups may interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid with similar compounds:
Key Observations :
- The E-configuration in (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid may influence geometric isomerism and biological activity, though data on the target compound’s stereochemistry are unavailable.
- Phosphoryl-containing analogs exhibit distinct electronic properties due to the polar phosphoryl group, which could alter solubility or reactivity compared to the α,β-unsaturated acid moiety.
Challenges and Data Gaps
- Stereochemical Uncertainty : The configuration (E/Z) of the α,β-unsaturated acid in the target compound is unspecified, limiting comparison with the (2E)-isomer .
- Absence of Bioactivity Data : Evidence lacks information on pharmacological or material science applications, restricting functional comparisons.
Biological Activity
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, with the molecular formula C24H22O4 and CAS number 773112-63-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Weight : 374.4 g/mol
- Molecular Structure : The compound features a substituted phenyl group with two benzyloxy moieties, contributing to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Recent studies suggest that this compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. Below is a summary of key findings from various research studies.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For example:
- Case Study 1 : A related compound demonstrated an IC50 value of 0.29 μM against certain cancer cell lines, indicating potent activity. While direct data on our compound is lacking, structural similarities suggest potential for comparable efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the molecular structure influence biological activity. The benzyloxy substituents are believed to play a significant role in modulating the activity by affecting solubility and receptor binding affinity.
Data Tables
| Biological Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of cancer cell proliferation | 0.29 μM (similar compound) | |
| Anti-inflammatory effects (hypothetical) | N/A | Based on structural analysis |
While specific mechanisms for this compound remain under investigation, it is likely that its activity involves:
- Inhibition of signaling pathways associated with inflammation and tumor progression.
- Interaction with cellular receptors , potentially modulating gene expression related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Stepwise Benzyloxy Protection : Begin with selective benzylation of 3,4-dihydroxyphenyl precursors using benzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to avoid over-alkylation .
- Prop-2-enoic Acid Formation : Employ a Horner-Wadsworth-Emmons reaction for the α,β-unsaturated acid moiety, using phosphonate esters and aldehydes under mild basic conditions (e.g., NaH) to control stereochemistry .
- Optimization Metrics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust catalyst loading (e.g., palladium for deprotection) to minimize side products .
Q. Which analytical techniques are most effective for characterizing structural purity and isomerism in this compound?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify benzyloxy group integration (δ 4.9–5.1 ppm for –OCH₂C₆H₅) and confirm α,β-unsaturation (¹H NMR: δ 6.2–6.8 ppm for vinyl protons) .
- HPLC-MS : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to detect trace impurities (e.g., de-benzylated byproducts) .
- X-ray Crystallography : For resolving stereochemical ambiguities, crystallize the compound using slow evaporation in ethanol/water mixtures .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
- Prodrug Derivatization : Synthesize methyl or ethyl esters via Fischer esterification to enhance lipophilicity, then hydrolyze in situ during biological testing .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., with cytochrome P450 isoforms) using UV-Vis spectroscopy to monitor substrate depletion .
- Molecular Docking : Utilize software like AutoDock Vina to model interactions between the α,β-unsaturated acid moiety and enzyme active sites, prioritizing residues with nucleophilic thiols (e.g., cysteine) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to validate computational predictions .
Q. How can structural modifications improve metabolic stability without compromising bioactivity?
- Methodological Answer :
- Benzyloxy Substituent Replacement : Replace benzyl groups with cyclopropylmethoxy or fluorinated analogs to reduce oxidative metabolism by hepatic CYP450 enzymes .
- Methyl Group Optimization : Introduce deuterium at the 2-methyl position to slow CYP-mediated degradation (deuterium isotope effect) while retaining steric bulk .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Profiling : Conduct 72-hour MTT assays across multiple cell lines (e.g., HEK293, HepG2) with rigorous controls for solvent toxicity .
- ROS Scavenger Coadministration : Test if reactive oxygen species (ROS) generation (via DCFDA staining) correlates with cell line-specific toxicity, indicating off-target effects .
Q. What experimental designs are critical for assessing in vivo pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
